molecular formula C10H21F3O3SSi B042459 Triisopropylsilyl trifluoromethanesulfonate CAS No. 80522-42-5

Triisopropylsilyl trifluoromethanesulfonate

Cat. No. B042459
CAS RN: 80522-42-5
M. Wt: 306.42 g/mol
InChI Key: LHJCZOXMCGQVDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triisopropylsilyl trifluoromethanesulfonate involves the reaction of triisopropylsilanol with trifluoromethanesulfonyl chloride under dry conditions and in the presence of a base. This process yields triisopropylsilyl trifluoromethanesulfonate along with the corresponding halide salt. The use of scandium trifluoromethanesulfonate as a Lewis acid catalyst has been demonstrated to significantly enhance the efficiency of acylation reactions, which can be related to the synthesis and applications of similar trifluoromethanesulfonate compounds (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Molecular Structure Analysis

The molecular structure of related trifluoromethanesulfonate compounds has been extensively studied through methods like gas electron diffraction and quantum chemical calculations. For instance, the gas phase structure of methyl trifluoromethanesulfonate was investigated, revealing a gauche conformation between the methyl and CF3 groups, indicative of the conformational preferences in trifluoromethanesulfonates (Trautner et al., 1999).

Chemical Reactions and Properties

Triisopropylsilyl trifluoromethanesulfonate participates in various chemical reactions due to its ability to act as a silylating agent. It has been used in the selective reduction of hydroxy substituted carboxylic acids, ketones, and aldehydes to yield the corresponding carbonyl compounds, showcasing its versatility in organic synthesis (Olah & Wu, 1991).

Physical Properties Analysis

While specific studies on the physical properties of triisopropylsilyl trifluoromethanesulfonate itself are scarce, the physical properties of related compounds can offer insights. For example, the study of fluorocarbonyl trifluoromethanesulfonate provided data on its melting point, boiling point, and spectroscopic properties, which can be analogous to understanding the physical characteristics of triisopropylsilyl trifluoromethanesulfonate (Della Védova et al., 2004).

Chemical Properties Analysis

The chemical properties of triisopropylsilyl trifluoromethanesulfonate, such as its reactivity, stability, and selectivity in organic synthesis, are pivotal. For instance, the catalytic activity of trifluoromethanesulfonic acid in promoting Friedel-Crafts alkylations illustrates the potential reactivity and utility of trifluoromethanesulfonate derivatives in facilitating various chemical transformations (Wilsdorf, Leichnitz, & Reissig, 2013).

Safety And Hazards

Triisopropylsilyl trifluoromethanesulfonate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust/fumes/gas/mist/vapours/spray, and protective measures such as wearing gloves and eye protection are recommended . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

tri(propan-2-yl)silyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCZOXMCGQVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369150
Record name Triisopropylsilyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropylsilyl trifluoromethanesulfonate

CAS RN

80522-42-5
Record name Triisopropylsilyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisopropylsilyl trifluoromethanesulfonate
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